

Application Note: Synthesis of 3-Octene via Wittig Reaction

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Compound of Interest

Compound Name: Oct-3-ene

Cat. No.: B8807844

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Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is particularly valuable because it allows for the specific placement of the double bond, avoiding the formation of isomeric mixtures that can occur with other methods like elimination reactions.[2] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3] This protocol details the synthesis of 3-octene through the reaction of a phosphorus ylide, generated from propyltriphenylphosphonium bromide, with pentanal.

Experimental Protocol

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Equivalents
Propyltriphenylphosphonium bromide	385.28	4.62 g	12.0	1.2
Anhydrous Tetrahydrofuran (THF)	-	100 mL	-	-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)	64.06	4.8 mL	12.0	1.2
Pentanal	86.13	0.86 g (1.0 mL)	10.0	1.0
Saturated aq. Ammonium Chloride (NH ₄ Cl)	-	50 mL	-	-
Diethyl Ether	-	100 mL	-	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	As needed	-	-

Procedure

Part 1: Ylide Formation

- A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
- Propyltriphenylphosphonium bromide (4.62 g, 12.0 mmol) is added to the flask.
- Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via a syringe. The suspension is stirred to ensure good mixing.

- The flask is cooled to 0 °C in an ice bath.
- n-Butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) is added dropwise to the stirred suspension via the dropping funnel over a period of 15 minutes. A deep orange or reddish color indicates the formation of the ylide.
- The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

Part 2: Wittig Reaction

- The reaction mixture containing the ylide is cooled back to 0 °C in an ice bath.
- A solution of pentanal (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF is added dropwise from the dropping funnel over 20 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The disappearance of the ylide color is an indication of reaction completion. The reaction can be monitored by Thin Layer Chromatography (TLC).^[3]

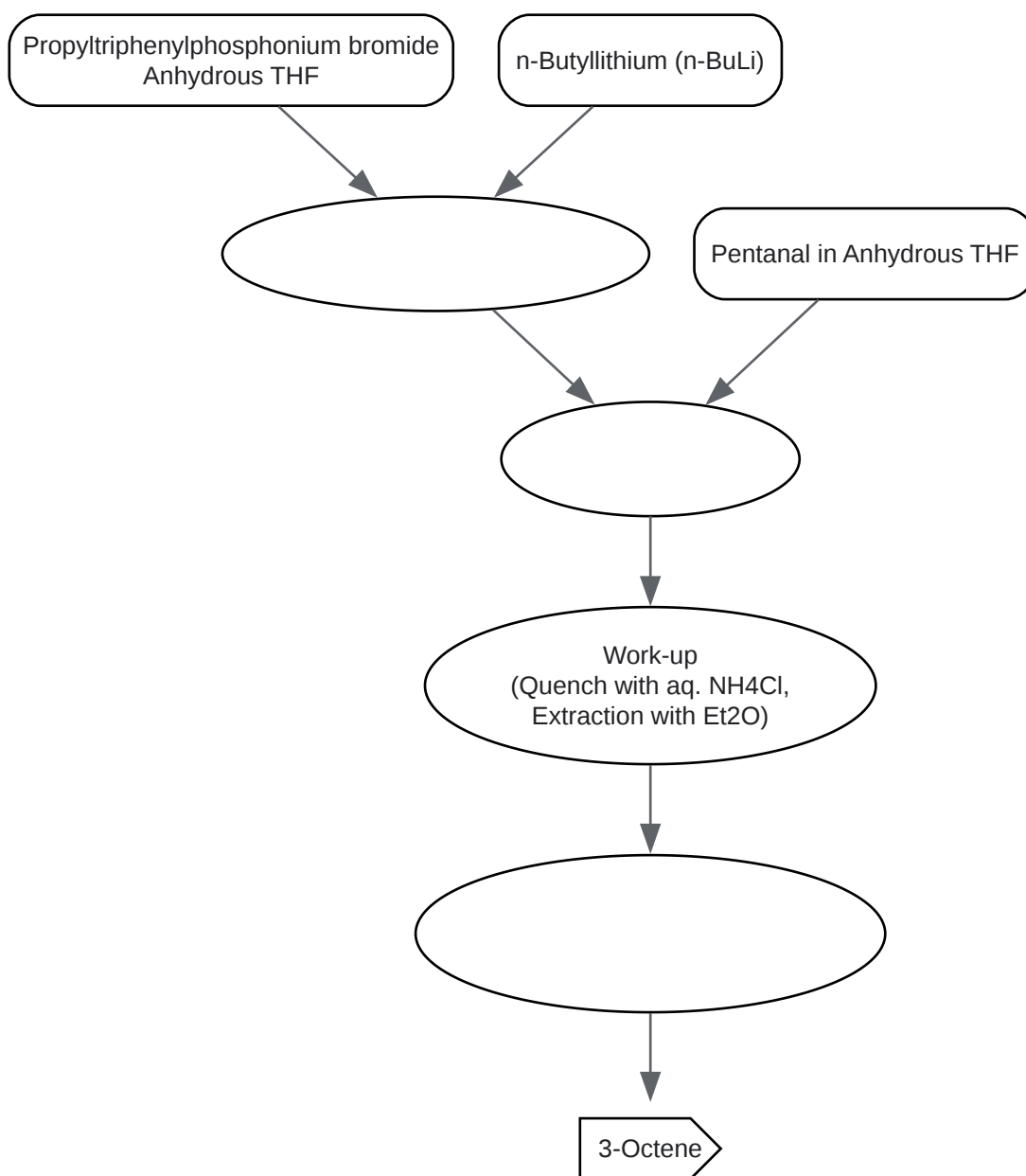
Part 3: Work-up and Purification

- The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
- The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).
- The organic layers are combined, washed with brine (50 mL), and dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.
- The crude product, a mixture of 3-octene and triphenylphosphine oxide, is obtained. The 3-octene is purified by fractional distillation. The boiling point of 3-octene is approximately 122 °C.

Safety Precautions

- n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
- Anhydrous solvents are required as the ylide is reactive towards water.
- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Experimental Workflow



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Caption: Workflow for the synthesis of 3-octene via the Wittig reaction.

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References

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